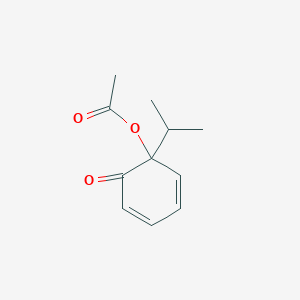
8-Hydroxyphenanthridin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxyphenanthridin-6(5H)-one is an organic compound with a unique structure that includes a phenanthridine core and a hydroxyl group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyphenanthridin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenanthridine derivatives, which undergo hydroxylation at the 8th position. The reaction conditions often involve the use of strong acids or bases, and the process may require elevated temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxyphenanthridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
8-Hydroxyphenanthridin-6(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Hydroxyphenanthridin-6(5H)-one involves its interaction with specific molecular targets. The hydroxyl group at the 8th position plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Phenanthridine: Lacks the hydroxyl group at the 8th position.
8-Hydroxyquinoline: Contains a quinoline core instead of a phenanthridine core.
6-Hydroxyphenanthridine: Hydroxyl group is at the 6th position instead of the 8th.
Uniqueness: 8-Hydroxyphenanthridin-6(5H)-one is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
64352-54-1 |
|---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
8-hydroxy-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H9NO2/c15-8-5-6-9-10-3-1-2-4-12(10)14-13(16)11(9)7-8/h1-7,15H,(H,14,16) |
InChI Key |
CVKWKDYDNQMKTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate](/img/structure/B14507850.png)
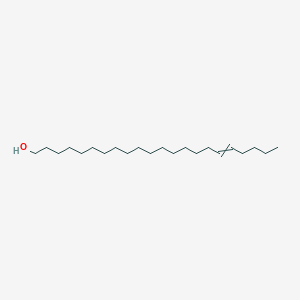

![2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14507866.png)
![(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14507872.png)
![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)

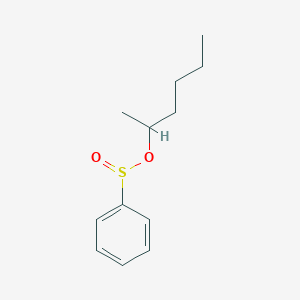
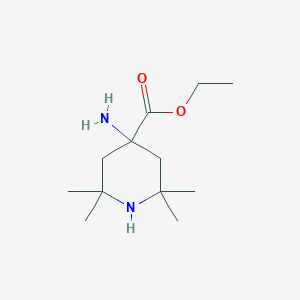
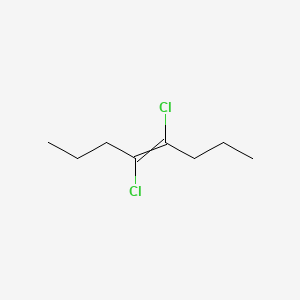
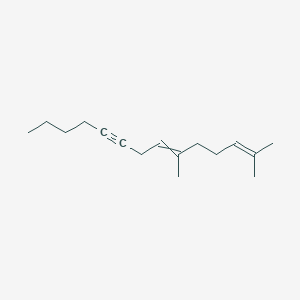
![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)
![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)
